molecular formula C16H16F2N2O2 B5593193 1-(2,6-difluorobenzoyl)-4-(2-furylmethyl)piperazine

1-(2,6-difluorobenzoyl)-4-(2-furylmethyl)piperazine

Cat. No. B5593193
M. Wt: 306.31 g/mol
InChI Key: JSZMJEPRIRCNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • The synthesis of related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, which includes analogues similar to 1-(2,6-difluorobenzoyl)-4-(2-furylmethyl)piperazine, involves intricate condensation reactions and is characterized by spectroscopic techniques like NMR and mass spectral analysis (Jadhav et al., 2017).

Molecular Structure Analysis

  • The molecular structure of closely related compounds shows similar molecular conformations, with variations in intermolecular interactions. For example, some analogues are linked by hydrogen bonds into a three-dimensional structure (Mahesha et al., 2019).

Chemical Reactions and Properties

  • The reactivity of related piperazine compounds includes involvement in hydrogen bonding and intermolecular interactions that influence the overall chemical behavior of the compound (Baron et al., 1982).

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2/c17-13-4-1-5-14(18)15(13)16(21)20-8-6-19(7-9-20)11-12-3-2-10-22-12/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZMJEPRIRCNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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